molecular formula C8H10N6O2 B7971747 N-(2-amino-9H-purin-6-yl)alanine

N-(2-amino-9H-purin-6-yl)alanine

Cat. No.: B7971747
M. Wt: 222.20 g/mol
InChI Key: CVSYCAUTVOPVEA-UHFFFAOYSA-N
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Description

N-(2-amino-9H-purin-6-yl)alanine is a compound that belongs to the class of purine derivatives. It is a conjugate of purine and alanine, where the purine moiety is substituted at the 6-position with an amino group and at the 9-position with an alanine residue. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-9H-purin-6-yl)alanine can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with alanine as the nucleophile . This reaction typically requires the presence of a base, such as triethylamine, and is carried out in a polar solvent like dimethylformamide or ethanol. The reaction conditions often involve heating the mixture to reflux to facilitate the substitution process.

Another method involves the coupling of N-(purin-6-yl)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . This method, however, may lead to racemization of the chiral center, resulting in a mixture of diastereomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-9H-purin-6-yl)alanine undergoes various chemical reactions, including:

    Nucleophilic Substitution: As mentioned, the substitution of chlorine in 6-chloropurine with alanine.

    Oxidation and Reduction: The purine moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The amino group can participate in coupling reactions with other electrophiles, forming new C-N bonds.

Common Reagents and Conditions

    Bases: Triethylamine, sodium hydroxide.

    Solvents: Dimethylformamide, ethanol, water.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alanine yields this compound, while oxidation may produce purine derivatives with altered functional groups.

Scientific Research Applications

N-(2-amino-9H-purin-6-yl)alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-amino-9H-purin-6-yl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6-position of the purine ring can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the alanine residue may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(purin-6-yl)alanine
  • N-(9-benzylpurin-6-yl)alanine
  • N-(7-deazapurin-6-yl)alanine

Uniqueness

N-(2-amino-9H-purin-6-yl)alanine is unique due to the presence of the amino group at the 6-position and the alanine residue at the 9-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(2-amino-7H-purin-6-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O2/c1-3(7(15)16)12-6-4-5(11-2-10-4)13-8(9)14-6/h2-3H,1H3,(H,15,16)(H4,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSYCAUTVOPVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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